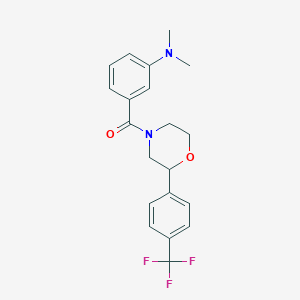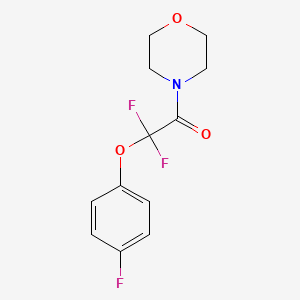
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamide: Similar in structure but with a propylacetamide group instead of a morpholine group.
Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate: Contains an ethyl ester group instead of a morpholine group.
Uniqueness
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone is unique due to the presence of both difluoromethyl and morpholine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-9-1-3-10(4-2-9)19-12(14,15)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOESFOGGABAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(OC2=CC=C(C=C2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
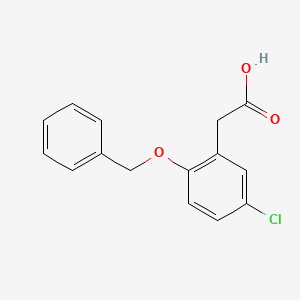
![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)
![ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2562127.png)
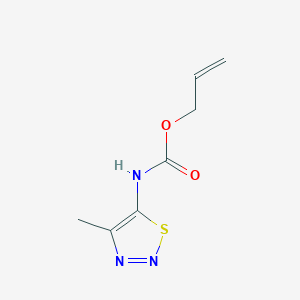
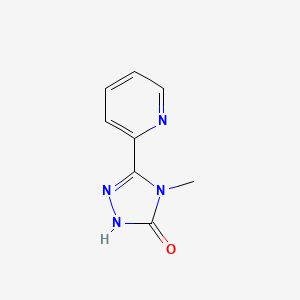
![5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2562134.png)
![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)
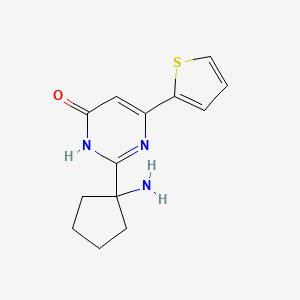
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)
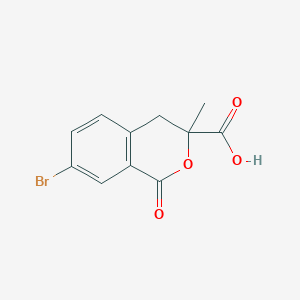
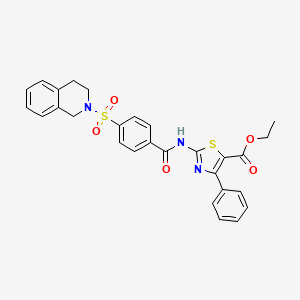
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
